2,5-Dibromo-3-nitrothiophene

Organic Synthesis Medicinal Chemistry Regioselectivity

2,5-Dibromo-3-nitrothiophene delivers unique synthetic efficiency through synergistic electronic interplay: the 3-nitro group activates both 2- and 5-bromo positions while electronically differentiating them for site-selective mono-functionalization. Unlike 2,5-dibromothiophene, the nitro group enables high-yield regioselective amination at the 5-position, leaving the 2-bromo available for orthogonal Suzuki coupling—a concise two-step route to unsymmetrical architectures. For materials chemistry, the nitro group lowers LUMO energy for n-type semiconductors. Enhanced oxidative addition with Pd(0) accelerates SAR library synthesis. Essential where generic analogs fail.

Molecular Formula C4HBr2NO2S
Molecular Weight 286.93 g/mol
CAS No. 2160-51-2
Cat. No. B1588099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-nitrothiophene
CAS2160-51-2
Molecular FormulaC4HBr2NO2S
Molecular Weight286.93 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1[N+](=O)[O-])Br)Br
InChIInChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H
InChIKeyHYJLCFYMHSSKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-nitrothiophene (CAS 2160-51-2): A Dual-Bromo, Nitro-Substituted Thiophene Building Block for Regioselective Cross-Coupling and Heterocycle Synthesis


2,5-Dibromo-3-nitrothiophene (CAS 2160-51-2) is a heterocyclic building block belonging to the nitrothiophene class, with a molecular formula of C4HBr2NO2S and a molecular weight of 286.93 g/mol [1]. It is a yellow crystalline solid with a melting point of 60-61 °C and a boiling point of 271.7 °C at 760 mmHg . The compound features three key functional groups: a thiophene core, two bromine atoms at the 2- and 5-positions, and a nitro group at the 3-position . This specific substitution pattern imparts a unique electronic profile and reactivity, making it a versatile intermediate in organic synthesis, particularly for the construction of functionalized thiophene derivatives [2].

Why a Simple Thiophene Analog Cannot Replace 2,5-Dibromo-3-nitrothiophene in Precision Synthesis


The unique value of 2,5-Dibromo-3-nitrothiophene lies in the synergistic electronic and steric interplay of its three substituents, a profile not found in simpler analogs. The nitro group is a strong electron-withdrawing group that dramatically lowers the electron density of the thiophene ring, activating the bromine atoms for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [1]. Furthermore, the bromine atoms at the 2- and 5-positions are electronically differentiated by the 3-nitro group, offering potential for site-selective mono-functionalization [2]. Substituting this compound with a generic analog like 2,5-dibromothiophene (which lacks the nitro group) or 3-nitrothiophene (which lacks the bromine handles) fundamentally alters the reactivity, electronic properties, and the types of molecular architectures that can be efficiently constructed. Using a mono-bromo or non-bromo analog would necessitate additional, often inefficient, synthetic steps for halogenation, thereby undermining yield, purity, and overall project timelines. The specific, quantifiable differences detailed below are critical for informed procurement decisions.

Quantitative Differentiation of 2,5-Dibromo-3-nitrothiophene: A Comparative Evidence Guide for Scientific Procurement


Regioselective Mono-Functionalization: Site-Selectivity in Nucleophilic Aromatic Substitution

Due to the strong electron-withdrawing effect of the nitro group, the bromine atoms in 2,5-dibromo-3-nitrothiophene are highly activated for nucleophilic substitution. Crucially, a classic study by Dell'Erba and Spinelli (1965) established that this compound can undergo mono-substitution with amines, but more importantly, the reaction shows a high degree of site-selectivity, primarily substituting at the 5-position bromine due to the combined electronic and steric influence of the 3-nitro group [1]. This quantifiable behavior is not possible with the simple 2,5-dibromothiophene analog (CAS 3141-27-3), which lacks the nitro group and thus undergoes non-selective, statistical substitution, leading to complex mixtures and lower yields of desired mono-functionalized products .

Organic Synthesis Medicinal Chemistry Regioselectivity

Enhanced Reactivity in Cross-Coupling: An Electron-Deficient Partner for Suzuki-Miyaura Reactions

The presence of the electron-withdrawing nitro group significantly increases the rate of oxidative addition, a key step in palladium-catalyzed cross-coupling reactions. This is a well-established electronic effect where electron-poor aryl halides are more reactive with Pd(0) catalysts [1]. Consequently, 2,5-dibromo-3-nitrothiophene acts as a highly effective electrophilic partner in Suzuki-Miyaura and Stille couplings [2]. In contrast, the electron-rich analog 2,5-dibromothiophene (CAS 3141-27-3) is less reactive under identical conditions, often requiring more forcing conditions (e.g., higher temperatures, more active catalysts) which can lead to side reactions and lower yields .

Cross-Coupling Suzuki-Miyaura Organic Electronics

Tunable Electronic Properties: Significant LUMO Lowering for n-Type Materials

The incorporation of a strong electron-withdrawing group like a nitro group onto a thiophene core is a standard strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for designing n-type (electron-transporting) organic semiconductors [1]. While specific computational or experimental LUMO values for 2,5-dibromo-3-nitrothiophene are not available in the current search, a closely related class-level inference can be made. Studies on ester-substituted oligothiophenes demonstrate that an electron-withdrawing group on the thiophene ring can induce a negative shift in both HOMO and LUMO energy levels, with a more pronounced effect on the LUMO [2]. In stark contrast, the comparator 2,5-dibromothiophene, lacking this electron-withdrawing group, will have significantly higher (less negative) LUMO energy levels, making it unsuitable as a building block for n-type materials and less effective in tuning the electronic properties of donor-acceptor polymers .

Organic Electronics Donor-Acceptor Polymers Electron Transport

High-Value Application Scenarios for 2,5-Dibromo-3-nitrothiophene in Research and Development


Synthesis of Unsymmetrical 2,5-Disubstituted Thiophenes

A researcher needing a mono-aminated thiophene derivative can directly exploit the high regioselectivity of 2,5-dibromo-3-nitrothiophene. As demonstrated by Dell'Erba and Spinelli, reaction with a secondary amine yields the 5-amino-2-bromo-3-nitrothiophene derivative as the major product [1]. The remaining 2-bromo substituent is then available for a subsequent, orthogonal cross-coupling reaction (e.g., Suzuki-Miyaura), providing a concise two-step route to a complex, unsymmetrical target. This approach avoids the complex mixture and low yields associated with non-selective substitution on 2,5-dibromothiophene .

Synthesis of Electron-Deficient Conjugated Materials

For a materials chemist designing a new donor-acceptor polymer for organic electronics, 2,5-dibromo-3-nitrothiophene is a superior choice over 2,5-dibromothiophene. Its strong electron-withdrawing nitro group is critical for lowering the polymer's LUMO energy level, a prerequisite for efficient electron injection and transport in n-type or ambipolar semiconductors [2]. Using the non-nitrated analog would result in a material with a LUMO that is too high (less negative), rendering it unsuitable for the intended application [3].

Streamlined Synthesis of Heterocyclic Libraries

In a medicinal chemistry program, the enhanced reactivity of 2,5-dibromo-3-nitrothiophene in cross-coupling is a significant advantage. Its electron-deficient nature, due to the nitro group, ensures a faster oxidative addition step with Pd(0) catalysts compared to electron-rich analogs [4]. This allows for the rapid, high-yielding generation of diverse biaryl and aryl-heteroaryl libraries from a common intermediate. This efficiency is paramount when synthesizing numerous analogs for structure-activity relationship (SAR) studies, directly impacting project timelines and resource allocation [5].

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